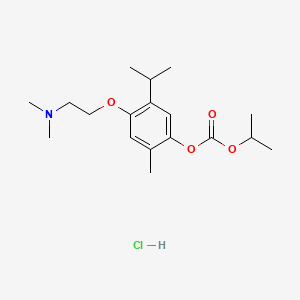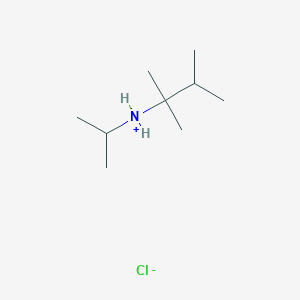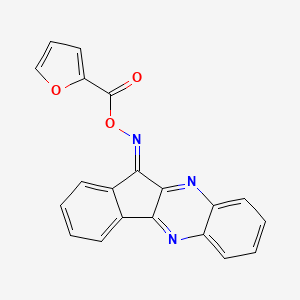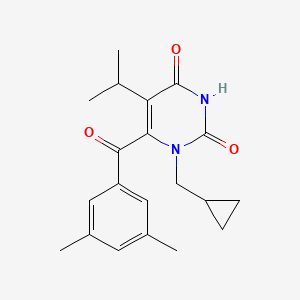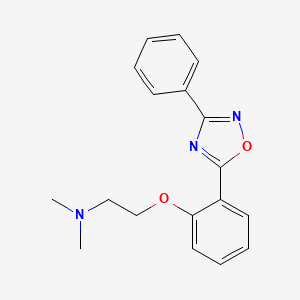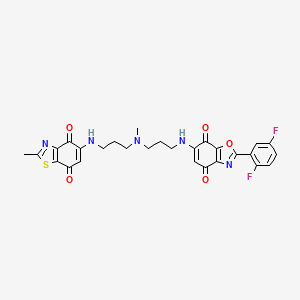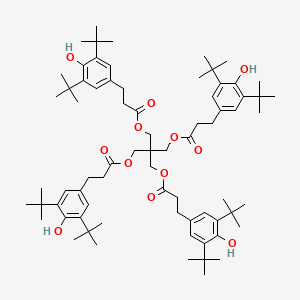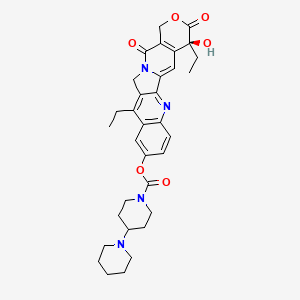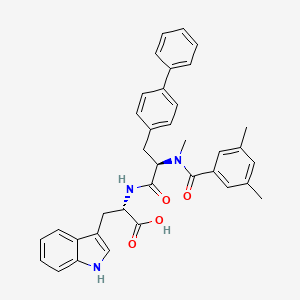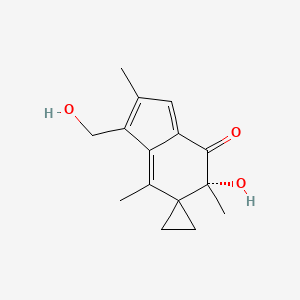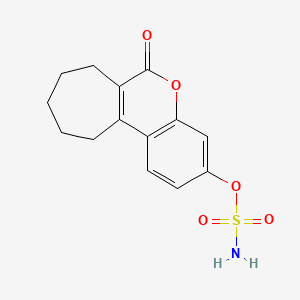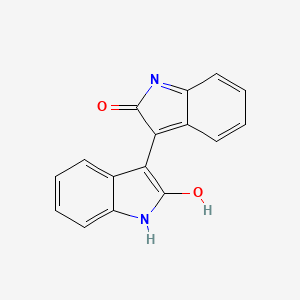
Isoindigotin
Overview
Description
Isoindigo is a structural isomer of the well-known dye indigo. It is a less well-known dye that can be isolated as a by-product from certain biological processes. Isoindigo has two lactam rings and exhibits strong electron-withdrawing character. This electron deficiency gives isoindigo-based polymers intriguing properties, such as broad absorption and high open circuit voltage in organic solar cells, as well as high mobility and good ambient stability in field-effect transistors .
Mechanism of Action
Target of Action
Isoindigotin, also known as Isoindigo, primarily targets the Protein-glutamine gamma-glutamyltransferase 6 . This enzyme plays a crucial role in post-translational modification of proteins, which is essential for various biological processes.
Mode of Action
It is known that this compound forms supramolecular, hydrophobic structures using self-organization . These structures show a low coefficient of friction as a gliding layer against polar surfaces . The formation of primary particles with platelet morphology based on hydrogen-bonded this compound molecules is ideal to produce the gliding layer .
Biochemical Pathways
It is known that this compound can form supramolecular structures that show excellent gliding properties . This suggests that this compound may interact with cellular structures and potentially influence various biochemical pathways.
Pharmacokinetics (ADME Properties)
A drug-like molecule like this compound should possess the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified . These properties include Lipinski-compliant properties and a balance between lipophilicity and hydrophilicity .
Biochemical Analysis
Biochemical Properties
Isoindigotin interacts with various biomolecules in the body. It has been found to inhibit proliferation in various leukemia and cancer cell lines, displaying anticancer activity
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has been found to strongly inhibit the growth of MCF-7 human breast cancer cells . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound’s dosage effects in animal models are limited, research on similar compounds has shown that they can have threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindigo can be synthesized through various methods. One common method involves the reaction of oxindole with glyoxal at reflux in methanol. This reaction produces a small library of N,N’-substituted derivatives in yields of 60-70% . Another method involves the use of sulfonic-acid-functionalized nanoporous silica (SBA-Pr-SO3H) as a catalyst under solvent-free conditions .
Industrial Production Methods: In industrial settings, isoindigo is often synthesized using green chemistry approaches to minimize environmental impact. For example, the use of green solvents like methyltetrahydrofuran (Me-THF) has been explored to improve the processability of isoindigo-based polymers .
Chemical Reactions Analysis
Types of Reactions: Isoindigo undergoes various chemical reactions, including:
Oxidation: Isoindigo can be oxidized to form isatin derivatives.
Reduction: Reduction of isoindigo can lead to the formation of indigo blue and indigo red.
Substitution: Isoindigo can undergo substitution reactions with alkylating agents to form N,N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of isoindigo.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Alkylating agents in the presence of sodium methoxide (MeONa) are used for substitution reactions.
Major Products:
Oxidation: Isatin derivatives.
Reduction: Indigo blue and indigo red.
Substitution: N,N-substituted isoindigo derivatives.
Scientific Research Applications
Isoindigo has found extensive applications in various fields:
Comparison with Similar Compounds
Isoindigo is structurally similar to indigo, indirubin, and thioindigo. it has unique properties due to its electron-deficient nature:
Indirubin: Known for its potent anti-Flt3 bioactivities, indirubin is used in the treatment of leukemia.
Thioindigo: Similar to indigo, thioindigo is used as a dye and has different photophysical properties compared to isoindigo.
Isoindigo’s strong electron-withdrawing character and ability to form stable polymers make it unique among these compounds .
Properties
IUPAC Name |
3-(2-hydroxy-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8,17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMISAYWIMDRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=C4C=CC=CC4=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-34-6 | |
| Record name | Isoindigotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOINDIGOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UE33XXJ1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


